molecular formula C6H5NO3 B147440 Picolinic acid N-oxide CAS No. 824-40-8

Picolinic acid N-oxide

Cat. No.: B147440
CAS No.: 824-40-8
M. Wt: 139.11 g/mol
InChI Key: FHYMLBVGNFVFBT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Picolinic acid N-oxide can be synthesized through the oxidation of picolinic acid. One common method involves the use of hydrogen peroxide as an oxidizing agent in the presence of heteropoly anions such as H6P2W18O62, H6P2Mo18O62, and others . The reaction is typically carried out in solvents like toluene, benzene, or carbon tetrachloride .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale oxidation reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: Picolinic acid N-oxide undergoes various chemical reactions, including:

    Oxidation: The compound itself is an oxidized form of picolinic acid.

    Reduction: It can be reduced back to picolinic acid under appropriate conditions.

    Substitution: The N-oxide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation: this compound.

    Reduction: Picolinic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

    Picolinic Acid: The parent compound, differing by the absence of the N-oxide group.

    Nicotinic Acid N-Oxide: An isomer with the carboxyl group at the 3-position.

    Isonicotinic Acid N-Oxide: Another isomer with the carboxyl group at the 4-position.

    Quinolinic Acid N-Oxide: A related compound with a different ring structure.

Uniqueness: Picolinic acid N-oxide is unique due to its specific oxidation state and its ability to interact with zinc finger proteins, which is not observed in its parent compound or other isomers. This unique interaction makes it valuable in research focused on zinc transport and antiviral therapies .

Properties

IUPAC Name

1-oxidopyridin-1-ium-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3/c8-6(9)5-3-1-2-4-7(5)10/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHYMLBVGNFVFBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C(=C1)C(=O)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40231715
Record name Pyridine-2-carboxylic acid 1-oxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

824-40-8
Record name Picolinic acid N-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=824-40-8
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Record name Picolinic acid N-oxide
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Record name Pyridine-2-carboxylic acid 1-oxide
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Record name Pyridine-2-carboxylic acid 1-oxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Picolinic acid N-oxide acts as a bidentate ligand, coordinating to metal ions through both its carboxyl and N-oxide oxygen atoms. This characteristic enables it to form stable chelate complexes with various metal ions, including copper(II), nickel(II), cobalt(II), and zinc(II). [, , , , ]

A: Yes, introducing substituents on the pyridine ring can significantly alter the stability and geometry of the resulting metal complexes. For instance, the presence of electron-donating groups enhances the ligand's basicity, typically leading to more stable complexes. [, , , , ]

ANone: this compound has the molecular formula C6H5NO3 and a molecular weight of 139.11 g/mol.

ANone: Researchers commonly employ a combination of techniques, including:

  • Infrared (IR) Spectroscopy: Identifies functional groups and provides insights into hydrogen bonding interactions. [, , , , , ]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed information about the structure, dynamics, and proton transfer processes in solution and solid state. [, , , , , , , , ]
  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Probes electronic transitions and provides information about solvent effects on the molecule. [, ]
  • X-ray Diffraction (XRD): Determines the crystal structure and provides accurate bond length and angle measurements. [, , , ]

A: The properties of this compound, such as its proton-ligand and metal complex formation constants, are influenced by the solvent. Studies have investigated its behavior in various solvents, including dioxane-water, isopropanol-water, acetone-water, ethanol-water, and methanol-water mixtures. [, , , ]

A: Yes, this compound derivatives, specifically chiral 2-aminoacylpyridine N-oxides and 2,6-bis(aminoacyl)pyridine N-oxides, have been investigated as ligands in asymmetric catalysis, such as the enantioselective reduction of ketones and the addition of diethylzinc to aldehydes. []

ANone: Computational methods like Density Functional Theory (DFT) are invaluable for:

  • Calculating potential energy surfaces to understand proton transfer dynamics. [, , , , ]
  • Predicting NMR chemical shifts and isotope effects, providing insights into hydrogen bonding. [, , , ]
  • Simulating vibrational spectra for comparison with experimental data and interpretation. [, ]

ANone: Modifying the substituents on the pyridine ring directly influences the electronic properties and steric hindrance of this compound derivatives. These changes impact:

  • The strength of the intramolecular hydrogen bond. [, , ]
  • The stability and geometry of metal complexes. [, , ]
  • The catalytic activity and selectivity in asymmetric reactions. []
  • The absorption spectra and solvent effects. [, ]

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